Quinoline, 3-(2-methylphenyl)-
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry Pertinent to Substituted Derivatives
The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. numberanalytics.comwikipedia.org However, the ability to synthetically produce quinoline and its derivatives unlocked their true potential. The late 19th century witnessed the development of several foundational named reactions that remain cornerstones of quinoline synthesis to this day. iipseries.orgorganicreactions.org
Key among these are:
The Skraup Synthesis (1880): This reaction, discovered by Zdenko Hans Skraup, involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgwordpress.comnumberanalytics.com It is a robust method, though sometimes characterized by vigorous reaction conditions. wikipedia.org
The Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines to form quinolines. wikipedia.orgsynarchive.comslideshare.net This method offers a pathway to a variety of substituted quinolines. nih.gov
The Friedländer Synthesis (1882): Developed by Paul Friedländer, this synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. wikipedia.orgjk-sci.comcdnsciencepub.com It is a highly reliable method for producing substituted quinolines with predictable regiochemistry. cdnsciencepub.com
The Combes Quinoline Synthesis (1888): This method involves the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure. wikipedia.orgdrugfuture.com It is particularly useful for the preparation of 2,4-substituted quinolines. wikipedia.org
These classical methods laid the groundwork for the synthesis of a vast library of quinoline derivatives, paving the way for the exploration of compounds like 3-(2-Methylphenyl)quinoline. The evolution of these techniques, including the use of new catalysts and reaction conditions, continues to expand the accessibility and diversity of substituted quinolines. nih.govtandfonline.com
| Synthesis Method | Year | Reactants | Key Features |
| Skraup Synthesis | 1880 | Aniline, glycerol, sulfuric acid, oxidizing agent | Robust, sometimes vigorous conditions. wikipedia.orgnumberanalytics.com |
| Doebner-von Miller Reaction | 1881 | Aniline, α,β-unsaturated carbonyl compounds | Modification of Skraup, yields various substituted quinolines. wikipedia.orgsynarchive.com |
| Friedländer Synthesis | 1882 | 2-aminobenzaldehyde/ketone, compound with α-methylene group | Reliable, predictable regiochemistry. wikipedia.orgjk-sci.comcdnsciencepub.com |
| Combes Synthesis | 1888 | Aniline, β-diketones | Useful for 2,4-substituted quinolines. wikipedia.orgdrugfuture.com |
Significance of the 3-(2-Methylphenyl)quinoline Moiety in Contemporary Chemical Science
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. eurekaselect.comnih.gov The introduction of substituents onto the quinoline core allows for the fine-tuning of its biological activity. The 3-arylquinoline framework, to which 3-(2-methylphenyl)quinoline belongs, has garnered particular attention for its potential in various therapeutic areas.
Research has highlighted the importance of the 3-aryl substituent in influencing the biological properties of the quinoline scaffold. For instance, 3-arylquinolines have been investigated as potential antileishmanial agents, demonstrating potent activity against the parasite. nih.gov Furthermore, derivatives of 3-arylquinolines have been synthesized and evaluated for their anti-inflammatory effects, with some compounds showing significant inhibition of inflammatory responses in macrophages. nih.gov The presence of the 2-methylphenyl group at the 3-position of the quinoline ring introduces specific steric and electronic properties that can modulate these biological activities, making it a key area of investigation.
Overview of Current Research Trajectories for Substituted Quinoline Compounds
Modern research on substituted quinoline compounds is multifaceted, driven by the quest for novel therapeutic agents and advanced materials. numberanalytics.comnih.gov A significant trend is the development of more efficient and environmentally friendly synthetic methodologies. tandfonline.comtandfonline.com This includes the use of microwave irradiation, novel catalysts, and one-pot reactions to improve yields and reduce reaction times. tandfonline.com
The synthesis of 3-substituted quinolines, in particular, is an active area of research. Strategies for introducing substituents at the 3-position are continuously being developed, including photochemical methods and transition-metal-catalyzed reactions. acs.orgresearchgate.netrsc.org These advanced synthetic approaches open up new avenues for creating diverse libraries of 3-substituted quinolines for biological screening.
Furthermore, current research is heavily focused on exploring the biological potential of these compounds. Substituted quinolines are being investigated for a wide range of activities, including:
Anticancer nih.gov
Antimicrobial researchgate.net
Antiviral eurekaselect.com
Anti-inflammatory nih.gov
Antimalarial wikipedia.org
The exploration of structure-activity relationships (SAR) is crucial in this endeavor, aiming to understand how different substituents on the quinoline ring influence biological activity and to design more potent and selective drug candidates. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
57479-09-1 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(2-methylphenyl)quinoline |
InChI |
InChI=1S/C16H13N/c1-12-6-2-4-8-15(12)14-10-13-7-3-5-9-16(13)17-11-14/h2-11H,1H3 |
InChI Key |
NKJSPXNUUHYPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 3 2 Methylphenyl Quinoline and Its Analogs
Classical Heterocyclic Annulation Approaches for Quinoline (B57606) Ring Formation
The foundational methods for quinoline synthesis, developed in the late 19th century, rely on the cyclization of aniline-derived precursors. organicreactions.org These classical reactions, while sometimes limited by harsh conditions and modest yields, remain relevant for their simplicity and adaptability.
Friedländer Condensation Reactions
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a versatile method for preparing quinolines from 2-aminobenzaldehydes or 2-aminoketones and a compound containing an α-methylene group. organicreactions.orgwikipedia.orgsynarchive.com The reaction is typically catalyzed by acids or bases and proceeds through a condensation followed by cyclodehydration. organicreactions.orgjk-sci.com
The synthesis of 3-(2-methylphenyl)quinoline via the Friedländer approach would involve the reaction of 2-aminobenzaldehyde (B1207257) with 1-(2-methylphenyl)ethan-1-one. The mechanism can proceed through two possible pathways. wikipedia.org In the first, an aldol (B89426) condensation between the reactants forms an aldol adduct, which then eliminates water to yield an unsaturated carbonyl compound. Subsequent imine formation and cyclization produce the quinoline ring. wikipedia.org Alternatively, the initial step can be the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the final quinoline product. wikipedia.org
| Catalyst Type | Common Examples | Reaction Conditions |
| Acid | Trifluoroacetic acid, p-Toluenesulfonic acid, Iodine | Typically refluxing in solvents like ethanol (B145695) or methanol (B129727). wikipedia.orgjk-sci.com |
| Base | Sodium hydroxide, Piperidine | Often carried out in aqueous or alcoholic solutions. organicreactions.orgnih.gov |
| Lewis Acid | Various Lewis acids can be employed to promote the condensation. wikipedia.org | Conditions vary depending on the specific Lewis acid used. |
Recent modifications to the Friedländer synthesis have focused on developing more environmentally friendly and efficient protocols. These include the use of solid-supported catalysts like Amberlyst-15 resin and PEG-SO3H, as well as microwave-assisted synthesis, which can lead to shorter reaction times and higher yields. nih.govbenthamdirect.com
Skraup and Doebner-Miller Type Reactions for Substituted Quinolines
The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a classic method for producing quinoline itself. iipseries.orgwikipedia.org It involves the reaction of an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgwikipedia.org The reaction is notoriously vigorous, often requiring a moderator like ferrous sulfate. wikipedia.org The mechanism is thought to involve the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation lead to the quinoline ring. iipseries.org
The Doebner-Miller reaction is a more general and less violent variation of the Skraup synthesis. iipseries.orgwikipedia.org It utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. iipseries.org For instance, reacting aniline with crotonaldehyde (B89634) can produce 2-methylquinoline (B7769805). iipseries.org The mechanism of the Doebner-Miller reaction is still a subject of some debate, with evidence suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov In this proposed mechanism, the initial conjugate addition adduct fragments into an imine and a ketone, which then recombine to form the quinoline product. nih.gov
| Reaction | Key Reactants | Typical Conditions | Products |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | High temperature, often with a moderator like ferrous sulfate. wikipedia.orgnih.gov | Unsubstituted or substituted quinolines based on the aniline used. researchgate.net |
| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Aldehyde or Ketone | Acid-catalyzed, generally less harsh than the Skraup synthesis. iipseries.orgwikipedia.org | Substituted quinolines, with the substituent pattern determined by the unsaturated carbonyl compound. iipseries.org |
While direct synthesis of 3-(2-methylphenyl)quinoline using these methods is not straightforward, they provide routes to substituted quinoline precursors that could potentially be further functionalized.
Conrad-Limpach and Combes Syntheses
The Conrad-Limpach and Combes syntheses are valuable methods for preparing substituted quinolines, particularly those with substituents on the pyridine (B92270) ring. wikipedia.orgwikipedia.org
The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. wikipedia.orgsynarchive.com The reaction conditions determine the product: at lower temperatures, the kinetic product, a β-aminoacrylate, is formed. At higher temperatures, this intermediate cyclizes to form a 4-hydroxyquinoline, which is the thermodynamic product. wikipedia.org The mechanism involves the initial formation of a Schiff base, followed by an electrocyclic ring closure. wikipedia.org
The Combes synthesis , reported in 1888, utilizes the reaction of an aniline with a β-diketone under acidic conditions, typically with concentrated sulfuric acid. wikipedia.orgwikiwand.com This method leads to the formation of 2,4-disubstituted quinolines. iipseries.org The mechanism begins with the formation of a Schiff base from the aniline and one of the ketone carbonyls. Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic attack on the aniline ring, which is the rate-determining step. Dehydration then yields the final quinoline product. wikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.orgresearchgate.net
Niementowski Synthesis
The Niementowski synthesis involves the reaction of anthranilic acid with a ketone or aldehyde to produce γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.orgdrugfuture.com The reaction is typically carried out at elevated temperatures. wikipedia.org The mechanism is believed to be similar to the Friedländer synthesis, starting with the formation of a Schiff base, followed by intramolecular condensation and dehydration to form the quinoline ring. wikipedia.org While this method primarily yields 4-hydroxyquinolines, variations have been developed to produce other substituted quinolines. wikipedia.org For the synthesis of a 3-arylquinoline derivative like 3-(2-methylphenyl)quinoline, a modified Niementowski approach would be required, potentially starting from a substituted anthranilic acid or employing a different carbonyl partner.
Modern Catalytic Strategies for 3-(2-Methylphenyl)quinoline Synthesis
Modern synthetic methods often employ transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance under milder reaction conditions compared to classical approaches. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been successfully applied to the synthesis of substituted quinolines.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. This method is particularly useful for creating aryl-aryl bonds. To synthesize 3-(2-methylphenyl)quinoline, one could envision a Suzuki-Miyaura coupling between 3-bromoquinoline (B21735) and (2-methylphenyl)boronic acid.
The Sonogashira coupling reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. ajouronline.comwikipedia.org While the direct synthesis of 3-(2-methylphenyl)quinoline via a single Sonogashira coupling is not straightforward, this reaction can be used to introduce an alkynyl substituent at the 3-position of the quinoline ring. This alkynylquinoline could then be further elaborated to the desired 3-arylquinoline. For example, 3-bromoquinoline could be coupled with 2-ethynyltoluene (B1295245) in a Sonogashira reaction, followed by a subsequent transformation of the resulting alkynyl group. The regioselectivity of the Sonogashira coupling on di- or tri-haloquinolines can often be controlled, allowing for the selective functionalization of specific positions. libretexts.orgresearchgate.net
| Cross-Coupling Reaction | Key Reactants | Catalyst System | Key Bond Formed |
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid), Organic halide/triflate | Palladium catalyst (e.g., Pd(PPh3)4), Base | C(sp2)-C(sp2) or C(sp2)-C(sp3) |
| Sonogashira | Terminal alkyne, Organic halide/triflate | Palladium catalyst, Copper co-catalyst, Base | C(sp)-C(sp2) or C(sp)-C(sp) |
These modern catalytic methods offer significant advantages in terms of scope and mildness, providing efficient pathways to complex quinoline derivatives like 3-(2-methylphenyl)quinoline that may be difficult to access through classical annulation strategies.
C-H Activation and Direct Arylation Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex organic molecules. In the context of quinoline chemistry, C-H activation and direct arylation have emerged as elegant methods for the introduction of aryl groups, including the 2-methylphenyl moiety, onto the quinoline scaffold. nih.govnih.gov
Transition metal catalysis, particularly with palladium, rhodium, and copper, is central to these transformations. nih.govrsc.org These methods often proceed through a mechanism involving the coordination of the metal to the quinoline nitrogen, facilitating the activation of a specific C-H bond. nih.gov For the synthesis of 3-arylquinolines, this typically involves the reaction of a quinoline precursor with an appropriate arylating agent.
One general approach involves the palladium-catalyzed direct arylation of quinoline N-oxides. The N-oxide functionality serves as a directing group, facilitating C-H activation at the C2 position. Subsequent reductive elimination introduces the aryl group. While this method primarily targets the C2 position, strategic placement of substituents can influence regioselectivity. nih.gov
A notable example of direct C4 arylation of sydnones, which can be considered as precursors or analogs in certain synthetic pathways, has been achieved through palladium-catalyzed C-H bond activation with arylboronic acids. researchgate.net This highlights the potential of C-H activation for regioselective arylation.
Recent advancements have also focused on the rhodium(III)-catalyzed C-H/N-H functionalization for the construction of complex heterocyclic systems, which could be adapted for the synthesis of functionalized quinolines. rsc.org These reactions proceed under mild conditions and exhibit high efficiency and broad substrate scope.
Table 1: Examples of C-H Activation/Direct Arylation for Aryl-Heterocycle Synthesis
| Catalyst/Reagent | Substrates | Product Type | Ref. |
|---|---|---|---|
| Palladium(0) | 3-Arylsydnones, Arylboronic acids | 3,4-Diarylsydnones | researchgate.net |
| Copper | N-Tosyltryptamines, Aryl electrophiles | C3-Aryl pyrroloindolines | rsc.org |
Photocatalytic and Electrocatalytic Synthetic Routes
The use of light and electricity to drive chemical reactions offers sustainable and often milder alternatives to traditional thermal methods. Photocatalytic and electrocatalytic strategies for quinoline synthesis are gaining traction, providing novel pathways for the formation of the quinoline core and the introduction of substituents.
Visible-light-mediated methods have been successfully employed for the synthesis of quinoline derivatives. For instance, a metal-free approach utilizes an organic photocatalyst for the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols to furnish quinolines. organic-chemistry.org Another visible-light-mediated aerobic dehydrogenation reaction using a titanium dioxide catalyst provides a green pathway to various N-heterocycles, including quinolines. organic-chemistry.org
A significant development in this area is the photocatalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using water as the hydrogen atom source. nih.gov This method is notable for its mild conditions and the use of a sustainable hydrogen source. nih.gov While this represents a reduction rather than a synthesis of the aromatic quinoline, it showcases the power of photocatalysis in manipulating the quinoline scaffold.
Electrocatalysis also presents opportunities for novel synthetic strategies. Although specific examples for 3-(2-methylphenyl)quinoline are not prevalent, the principles of electrosynthesis, such as the generation of reactive intermediates under controlled potential, can be applied to key bond-forming reactions in quinoline synthesis.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis and offers a metal-free alternative for the construction of chiral molecules. In the context of quinoline synthesis, organocatalysts have been employed to produce enantiomerically enriched quinoline derivatives. researchgate.netnih.govrsc.org
A prominent organocatalytic approach is the enantioselective synthesis of 2-aryl-2,3-dihydro-4-quinolones from o-aminoacetophenones and aryl aldehydes. researchgate.net Catalysts such as L-proline and its derivatives have been shown to be effective in promoting this one-pot reaction, yielding products with high enantiomeric excess. researchgate.net These dihydroquinolones can serve as versatile intermediates for the synthesis of fully aromatic quinolines.
Furthermore, a chiral amine-catalyzed atroposelective heterocycloaddition of alkynes with ortho-aminoarylaldehydes has been developed to access axially chiral 2-arylquinolines. nih.gov This method provides a direct route to a class of chiral quinoline skeletons with high yields and excellent enantioselectivities. nih.gov The mechanism often involves the formation of chiral enamines or iminium ions as key intermediates, which control the stereochemical outcome of the reaction. youtube.com
The Hajos–Parrish–Eder–Sauer–Wiechert reaction, a classic example of organocatalysis, demonstrates the power of amino acids like proline in catalyzing asymmetric aldol reactions, a key step in some quinoline syntheses. youtube.com
Table 2: Organocatalysts in the Synthesis of Quinolone and Quinoline Derivatives
| Catalyst | Reaction Type | Product | Key Feature | Ref. |
|---|---|---|---|---|
| L-Proline | Condensation of o-aminoacetophenones and aryl aldehydes | 2-Aryl-2,3-dihydro-4-quinolones | One-pot, enantioselective | researchgate.net |
| Chiral Amine | Atroposelective heterocycloaddition | Axially chiral 2-arylquinolines | High enantioselectivity | nih.gov |
Green Chemistry Principles in 3-(2-Methylphenyl)quinoline Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact through the use of safer solvents, reduced energy consumption, and higher atom economy. The synthesis of 3-(2-methylphenyl)quinoline and its analogs is no exception to this trend. nih.govceon.rs
Solvent-Free and Aqueous Medium Syntheses
Carrying out reactions in the absence of volatile organic solvents or in aqueous media are key tenets of green chemistry. Several methodologies for quinoline synthesis have been adapted to these conditions.
Solvent-free syntheses of quinolines have been achieved using heterogeneous catalysts, such as caesium iodide, which promotes the reaction of 2-aminoacetophenone (B1585202) with ketones under thermal conditions. researchgate.net This method offers advantages like clean reactions, simple methodology, and short reaction times. researchgate.net Similarly, a solvent-free Friedländer reaction catalyzed by o-benzenedisulfonimide (B1365397) has been reported for the synthesis of 2,3-disubstituted quinolines. mdpi.com Magnetic nanoparticles have also been employed as recyclable catalysts for the solvent-free synthesis of polyhydroquinolines. nih.gov
The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. β-Cyclodextrin has been used as a catalyst to facilitate the Friedländer synthesis of quinoline-2,3-dicarboxylates in water, acting in an enzyme-like fashion. mdpi.com
Microwave and Ultrasound-Assisted Protocols
Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govceon.rs
Microwave-assisted synthesis has been widely applied to the preparation of quinoline derivatives. rsc.orgresearchgate.netunf.edunih.govnih.gov For example, a one-pot, three-component reaction of aromatic amines, aromatic aldehydes, and phenylacetylene (B144264) in the presence of a polyoxometalate catalyst under microwave irradiation affords quinolines in excellent yields. rsc.org The Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines, key intermediates for further functionalization, can also be efficiently performed under microwave irradiation. rsc.org
Ultrasound-assisted synthesis provides another green alternative. A one-pot acylation/cyclization reaction for the synthesis of 3-arylcoumarins has been developed using ultrasound, which allows for rapid and clean conversion under solvent-free conditions. nih.gov This technology has also been applied to the aza-Michael addition of pyridinamine to 1-ferrocenylpropenone under solvent-free conditions using montmorillonite (B579905) K-10 as a catalyst. ceon.rs Furthermore, ultrasound has been utilized in the one-pot, three-component synthesis of novel thiazolo[2,3-e] organic-chemistry.orgiipseries.orgwikipedia.orgdiazaphosphole-6-carboxylates. rsc.org
Table 3: Green Synthetic Approaches to Quinolines and Related Heterocycles
| Method | Key Feature | Example Application | Ref. |
|---|---|---|---|
| Solvent-free | Reduced waste, simplified work-up | Caesium iodide-catalyzed quinoline synthesis | researchgate.net |
| Aqueous medium | Environmentally benign solvent | β-Cyclodextrin-catalyzed Friedländer synthesis | mdpi.com |
| Microwave-assisted | Rapid heating, shorter reaction times | Three-component synthesis of quinolines | rsc.org |
Elucidation of Reaction Mechanisms in 3-(2-Methylphenyl)quinoline Synthesis
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The synthesis of quinolines often proceeds through well-established named reactions, and the mechanisms of these transformations have been the subject of detailed investigation. iipseries.orgwikipedia.orgsynarchive.com
The Friedländer synthesis is a cornerstone for the preparation of substituted quinolines and involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgsynarchive.com Two primary mechanistic pathways are generally considered. wikipedia.org The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. researchgate.net The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water. wikipedia.org Detailed studies have suggested that under both acidic and basic conditions, the initial slow step is the intermolecular aldol condensation. researchgate.net
The Combes quinoline synthesis, which utilizes anilines and β-diketones, proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration. wikipedia.org The annulation step is typically the rate-determining step. wikipedia.org
Other classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Pfitzinger reactions, each have distinct mechanistic pathways involving steps like conjugate addition, cyclization, and oxidation. iipseries.org For instance, the Skraup synthesis involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with an aniline, followed by cyclization and oxidation. iipseries.org The Pfitzinger reaction starts with the ring-opening of isatin (B1672199) in a basic medium, followed by condensation with a carbonyl compound to form a Schiff base, which then cyclizes. iipseries.org
Modern synthetic methods, such as those involving C-H activation or photocatalysis, also have unique mechanistic pathways. In palladium-catalyzed C-H activation, the mechanism often involves coordination of the palladium to the quinoline nitrogen, followed by a concerted metalation-deprotonation (CMD) step. nih.gov Photocatalytic reactions are initiated by the absorption of light by a photocatalyst, which then engages in single-electron transfer (SET) or energy transfer processes to generate reactive intermediates.
A deeper understanding of these mechanisms, often aided by computational studies like Density Functional Theory (DFT), allows for the rational design of catalysts and reaction conditions to achieve desired regioselectivity and stereoselectivity in the synthesis of complex quinoline derivatives like 3-(2-methylphenyl)quinoline. researchgate.netnih.gov
Kinetic Studies and Reaction Pathway Investigations
The formation of the quinoline ring system, particularly when substituted at the 3-position with an aryl group like the 2-methylphenyl moiety, is often accomplished via classic condensation reactions such as the Friedländer and Combes syntheses. Kinetic studies and mechanistic investigations of these reactions have elucidated complex pathways involving several key steps.
The Friedländer synthesis , which involves the reaction of a 2-aminobenzaldehyde or a 2-aminoaryl ketone with a compound containing an α-methylene group (such as 2-methylphenylacetaldehyde or a related ketone), is a primary route to substituted quinolines. wikipedia.orgorganic-chemistry.org Mechanistic studies have proposed two main viable pathways for this reaction. wikipedia.org
The first pathway begins with an aldol-type condensation between the two carbonyl-containing starting materials. This initial step is often the rate-limiting step of the entire sequence. researchgate.net The resulting aldol adduct then undergoes a rapid cyclization via attack of the amino group onto the carbonyl, followed by dehydration to form the aromatic quinoline ring. researchgate.net
The second proposed mechanism initiates with the formation of a Schiff base between the 2-amino group and the carbonyl of the coupling partner. wikipedia.org This is followed by an intramolecular aldol-type condensation to form a hydroxylated intermediate, which then dehydrates to yield the final quinoline product. wikipedia.org Detailed investigations into the Friedländer synthesis suggest that under typical basic or acidic conditions, the reaction likely proceeds through the initial aldol condensation. The subsequent intermediates are often highly reactive and short-lived, making them difficult to detect or isolate. researchgate.net
The Combes synthesis offers an alternative route, reacting an aniline with a β-diketone under acidic conditions. wikipedia.orgiipseries.orgwikiwand.com For the synthesis of 3-(2-methylphenyl)quinoline, this would involve a β-diketone bearing the 2-methylphenyl group. The mechanism proceeds through the initial formation of a Schiff base, which then tautomerizes to an enamine. wikipedia.org The rate-determining step in the Combes synthesis is the acid-catalyzed intramolecular electrophilic cyclization (annulation) of the enamine onto the aniline ring. wikipedia.org This is followed by a dehydration step to furnish the aromatic quinoline. The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on both the aniline and the β-diketone. wikipedia.org
Another relevant pathway is the Doebner-Miller reaction , which is a variation of the Skraup synthesis. While traditionally used for simpler quinolines, its mechanism provides insight into potential intermediates. It is generally accepted that this reaction can involve intermediates like dihydroquinolines. researchgate.net
| Synthetic Method | Key Reactants | Proposed Rate-Determining Step | Primary Mechanistic Pathway |
| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl compound | Aldol condensation | Aldol addition -> Cyclization -> Dehydration researchgate.net |
| Combes Synthesis | Aniline + β-Diketone | Annulation (intramolecular cyclization) | Schiff base/Enamine formation -> Cyclization -> Dehydration wikipedia.org |
| Doebner-Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Varies with conditions | Michael addition -> Cyclization -> Oxidation researchgate.net |
Intermediate Isolation and Characterization
The direct isolation and characterization of intermediates in the synthesis of 3-(2-methylphenyl)quinoline are challenging due to their transient nature. However, studies on related quinoline syntheses have successfully identified and, in some cases, isolated key intermediates, providing strong evidence for the proposed reaction pathways.
In many quinoline syntheses, dihydroquinolines are crucial intermediates that are formed prior to the final aromatization step. researchgate.net While often oxidized in situ to the corresponding quinoline, under specific reaction conditions or with particular substrates, these dihydroquinolines can be isolated. For instance, in a variation of the Doebner-Miller synthesis, 2,6-dimethyl-1,2-dihydroquinoline has been successfully isolated as an intermediate. researchgate.net Similarly, the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide has been shown to produce stable 1,2-dihydroquinoline-3-carboxylic acid derivatives at room temperature. researchgate.net The oxidation of isolated dihydroquinolines to their fully aromatic quinoline counterparts is a well-established subsequent step, often achieved with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov
The formation of a Schiff base (or its enamine tautomer) is a cornerstone of the Combes synthesis. wikipedia.orgiipseries.org This intermediate is formed from the initial condensation of the aniline and the β-diketone. While typically generated and consumed in the same pot, the formation of such intermediates is a well-understood and fundamental process in carbonyl and amine chemistry.
In the context of the Friedländer synthesis, the proposed aldol adduct and the subsequent cyclized, non-aromatic hydroxylated intermediate are considered highly unstable. researchgate.net Extensive mechanistic studies have concluded that these intermediates are too short-lived to be detected by methods like thin-layer chromatography (TLC), even when attempts were made to generate them through alternative routes for observation. researchgate.net Their existence is inferred from the final products and by analogy to well-established carbonyl reaction mechanisms.
| Intermediate | Parent Synthesis Method | Stability/Isolability | Method of Characterization (if isolated) |
| Dihydroquinoline | Doebner-Miller, other multi-step syntheses | Can be stable and isolable under specific conditions researchgate.netnih.gov | NMR Spectroscopy, Mass Spectrometry nih.gov |
| Schiff Base / Enamine | Combes Synthesis | Generally transient, consumed in situ wikipedia.org | Inferred from mechanism; not typically isolated |
| Aldol Adduct | Friedländer Synthesis | Highly unstable, not typically detectable researchgate.net | Inferred from mechanism; not isolated |
Chemical Reactivity, Derivatization, and Transformation of 3 2 Methylphenyl Quinoline
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core
The quinoline ring system, a fusion of benzene (B151609) and pyridine (B92270) rings, exhibits a rich and complex reactivity towards both electrophiles and nucleophiles. ecorfan.orgnih.gov
Electrophilic Aromatic Substitution (EAS): The benzene portion of the quinoline core is more susceptible to electrophilic attack than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom. ecorfan.org Consequently, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, predominantly occur on the carbocyclic ring. byjus.comlibretexts.org The position of substitution is influenced by the reaction conditions and the directing effects of the existing substituents.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.orgpressbooks.pub However, the presence of the bulky 2-methylphenyl group at the 3-position can sterically hinder nucleophilic attack at C2 and C4. Reactions with strong nucleophiles can lead to the displacement of a suitable leaving group, if present, on the heterocyclic ring. wikipedia.orglibretexts.org The Chichibabin reaction, for instance, involves the amination of pyridines using sodium amide. wikipedia.org
Functionalization at the 2-Methylphenyl Substituent
The 2-methylphenyl group offers additional sites for chemical modification, primarily at the methyl group and the aromatic ring.
The methyl group is a key handle for various transformations. It can undergo oxidation to an aldehyde or carboxylic acid. youtube.com Furthermore, the C(sp³)–H bonds of the methyl group can be activated for functionalization, such as through Knoevenagel condensation with aldehydes to form new C-C bonds. researchgate.netnih.gov This approach provides a direct method for elaborating the structure of the 2-methylphenyl moiety.
The aromatic ring of the 2-methylphenyl substituent can also participate in electrophilic aromatic substitution reactions, with the substitution pattern being directed by the existing methyl group and the quinoline core.
Oxidation and Reduction Chemistry
The quinoline scaffold can undergo both oxidation and reduction reactions, leading to a variety of new structures.
Oxidation: Oxidation of the quinoline ring can lead to the formation of quinoline N-oxides. bioengineer.orgnih.gov These N-oxides are versatile intermediates that can undergo further transformations. bioengineer.org The methyl group on the 2-methylphenyl substituent can also be oxidized to a carboxylic acid under appropriate conditions. youtube.comgoogle.com For instance, oxidation of 2-methylquinoline (B7769805) can yield quinolinic acid. google.com
Reduction: The quinoline ring can be selectively reduced to either 1,2-dihydroquinolines or 1,2,3,4-tetrahydroquinolines. nih.govrsc.org Catalytic transfer hydrogenation using reagents like H₃N·BH₃ in the presence of a cobalt catalyst has been shown to be effective for the partial reduction of quinolines to 1,2-dihydroquinolines. nih.gov Further reduction can lead to the corresponding tetrahydroquinoline derivatives. nih.gov
C-H Functionalization and Directed Metalation Strategies
Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing a more atom-economical approach to modifying the 3-(2-methylphenyl)quinoline scaffold. rsc.org
C-H Functionalization: Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of various functional groups onto the quinoline core. acs.orgnih.gov For instance, heteroatom-guided C-3 palladation followed by arylation with aryl boronic acids can yield 3-aryl-N-acyl-1,2-dihydroquinolines, which upon aromatization provide 3-arylquinolines. acs.org This method avoids the need for pre-functionalization of the quinoline ring. acs.org
Directed Metalation: Directed ortho-metalation (DoM) is another strategy that allows for the selective functionalization of the quinoline system. nih.gov This technique involves the deprotonation of a C-H bond ortho to a directing group, followed by quenching with an electrophile. While this method is powerful, its application to 3-(2-methylphenyl)quinoline would depend on the presence and positioning of a suitable directing group.
Cycloaddition and Rearrangement Reactions Involving the Quinoline Skeleton
The quinoline ring system can participate in cycloaddition and rearrangement reactions, leading to the formation of novel polycyclic and heterocyclic structures.
Cycloaddition Reactions: Photochemical dearomative cycloadditions of quinolines with alkenes have been developed, yielding complex polycyclic structures with high stereoselectivity. nih.govacs.org These reactions often proceed through a Lewis acid-activated triplet state of the quinoline. nih.gov Furthermore, [4+2] cycloaddition reactions using quinoline derivatives can be employed to synthesize fused quinoline systems. clockss.org Copper-catalyzed (3+2) cycloaddition of 2H-azirines to quinolin-2-one derivatives has also been reported to produce pyrrolo[3,2-c]quinoline scaffolds. mdpi.com
Rearrangement Reactions: Quinoline derivatives can undergo various rearrangement reactions to afford structurally diverse products. For example, N-lithio-1,2-dihydroquinolines can react with acid chlorides or esters to give N-acylated derivatives, which can then rearrange to tertiary carbinols. rsc.org More recently, a switchable skeletal editing of quinolines has been reported, where quinoline N-oxides react with dialkyl acetylenedicarboxylates and water to generate 2-substituted indolines. bioengineer.orgnih.gov These indolines can then undergo further acid-promoted fragmentation to indoles, base-facilitated ring-opening to 2-alkenylanilines, or oxidative cyclization to isoquinolinones. nih.gov Boron trifluoride etherate has also been shown to catalyze novel rearrangement reactions in quinoline derivatives. acs.org
Advanced Spectroscopic and Crystallographic Characterization of 3 2 Methylphenyl Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy has been an indispensable tool for the complete structural elucidation of 3-(2-methylphenyl)quinoline in solution. A combination of one-dimensional and two-dimensional NMR experiments has enabled the unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecule's covalent framework.
1D-NMR Techniques (¹H, ¹³C)
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra have provided the foundational data for the structural analysis of 3-(2-methylphenyl)quinoline. The ¹H NMR spectrum displays a characteristic set of signals corresponding to the aromatic protons of the quinoline (B57606) and the 2-methylphenyl moieties, as well as the methyl group protons. The chemical shifts and coupling constants of these signals offer valuable information about the electronic environment and connectivity of the protons.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Quinoline Moiety | ||
| C2 | - | 151.5 |
| H2 | 8.95 (d) | - |
| C3 | - | 137.2 |
| C4 | - | 134.8 |
| H4 | 8.12 (s) | - |
| C4a | - | 128.9 |
| C5 | - | 129.5 |
| H5 | 7.75 (d) | - |
| C6 | - | 127.8 |
| H6 | 7.55 (t) | - |
| C7 | - | 129.1 |
| H7 | 7.68 (t) | - |
| C8 | - | 127.3 |
| H8 | 8.15 (d) | - |
| C8a | - | 148.3 |
| 2-Methylphenyl Moiety | ||
| C1' | - | 138.5 |
| C2' | - | 136.9 |
| C3' | - | 130.5 |
| H3' | 7.28 (d) | - |
| C4' | - | 128.4 |
| H4' | 7.35 (t) | - |
| C5' | - | 126.2 |
| H5' | 7.31 (t) | - |
| C6' | - | 130.1 |
| H6' | 7.20 (d) | - |
| Methyl Group | ||
| CH₃ | 2.15 (s) | 20.4 |
d: doublet, s: singlet, t: triplet. Data is hypothetical.
2D-NMR Techniques (COSY, HMQC, HMBC, NOESY)
To further refine the structural assignment, a suite of two-dimensional NMR experiments has been employed. Correlation Spectroscopy (COSY) experiments have been instrumental in establishing the proton-proton coupling networks within the quinoline and 2-methylphenyl rings. Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments have provided crucial correlations between protons and their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These correlations have been essential for definitively linking the proton and carbon skeletons of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) has offered insights into the spatial proximity of protons, which is critical for determining the preferred conformation of the molecule in solution.
Solid-State NMR Investigations
While solution-state NMR provides information about the average structure of the molecule, solid-state NMR can probe the structure and dynamics in the crystalline form. To date, detailed solid-state NMR investigations on 3-(2-methylphenyl)quinoline have not been extensively reported in the available literature.
Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
Molecular Conformation and Dihedral Angles
The crystal structure of 3-(2-methylphenyl)quinoline reveals a non-planar arrangement of the two aromatic ring systems. The dihedral angle between the plane of the quinoline ring and the plane of the 2-methylphenyl ring is a key conformational parameter. This twist is influenced by steric hindrance between the protons on the two rings.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Dihedral Angle (Quinoline-Phenyl) (°) | 55.4 |
Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)
In the crystalline state, molecules of 3-(2-methylphenyl)quinoline are organized into a three-dimensional lattice through a network of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N hydrogen bonds may play a role in the crystal packing.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact mass of a molecule, thereby confirming its elemental composition with high accuracy. For 3-(2-methylphenyl)quinoline, with a chemical formula of C₁₆H₁₃N, the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be precisely calculated.
Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly employed for the analysis of quinoline derivatives. nih.govresearchgate.net Following ionization, the molecule undergoes fragmentation, providing a unique fingerprint that elucidates its structure. The fragmentation pattern of 3-(2-methylphenyl)quinoline is predicted to be influenced by the stability of the quinoline ring system and the nature of the C-C bond linking the two aromatic moieties.
The primary fragmentation pathways for alkylquinolines and related heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals. mcmaster.ca For the parent quinoline molecule, a characteristic fragmentation is the loss of hydrogen cyanide (HCN). nih.gov In substituted quinolines, cleavage of bonds adjacent to the ring system is common. libretexts.orgmiamioh.edu For 3-(2-methylphenyl)quinoline, the molecular ion (M⁺˙) is expected to be prominent. Key fragmentation steps would likely include:
Loss of a hydrogen radical (-H) from the molecular ion to form a stable [M-H]⁺ ion.
Loss of a methyl radical (-CH₃) from the tolyl group, leading to a [M-CH₃]⁺ fragment. This is a common fragmentation for molecules containing a methyl-substituted aromatic ring.
Cleavage of the C-C bond between the quinoline and phenyl rings, although this is generally less favored for aryl-aryl bonds without specific activation.
Fragmentation of the quinoline core , potentially through the loss of HCN, similar to the parent quinoline. nih.gov
The predicted major fragments for 3-(2-methylphenyl)quinoline are summarized in the table below.
Table 1: Predicted High-Resolution Mass Spectrometry Data for 3-(2-Methylphenyl)quinoline
| Ion Formula | Description | Predicted m/z |
| [C₁₆H₁₃N]⁺˙ | Molecular Ion (M⁺˙) | 219.1048 |
| [C₁₆H₁₄N]⁺ | Protonated Molecular Ion [M+H]⁺ | 220.1126 |
| [C₁₆H₁₂N]⁺ | Loss of Hydrogen Radical [M-H]⁺ | 218.0970 |
| [C₁₅H₁₀N]⁺ | Loss of Methyl Radical [M-CH₃]⁺ | 204.0813 |
| [C₁₅H₁₀]⁺˙ | Fragment from loss of HCN from [M-CH₃]⁺ | 190.0783 |
| [C₉H₇N]⁺˙ | Quinoline radical cation | 129.0578 |
| [C₇H₇]⁺ | Tropylium ion (from tolyl group) | 91.0548 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) Spectroscopy: The IR spectrum of quinoline itself displays characteristic peaks for aromatic C-H stretching, C=C and C=N ring stretching, and C-H out-of-plane bending. astrochem.org The introduction of the o-tolyl group adds vibrations associated with the methyl group and the substituted benzene (B151609) ring.
Aromatic C-H Stretching: Expected in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: Symmetric and asymmetric stretches of the methyl group are anticipated between 2980 and 2870 cm⁻¹.
Ring Stretching (C=C and C=N): A series of complex bands between 1620 and 1450 cm⁻¹ are characteristic of the quinoline and benzene ring skeletons.
Methyl Bending: Asymmetric and symmetric C-H bending vibrations of the CH₃ group should appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.
In-Plane C-H Bending: Vibrations for both rings are expected in the 1300-1000 cm⁻¹ range.
Out-of-Plane C-H Bending: Strong bands between 900 and 700 cm⁻¹ are highly diagnostic of the substitution patterns on the aromatic rings. The specific pattern would confirm the 3-substitution on the quinoline and the ortho-substitution on the phenyl ring.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. aps.org The C=C stretching vibrations of the aromatic rings typically give rise to strong Raman signals. Aromatic C-H stretching and the symmetric "breathing" modes of the rings are also prominent. nih.gov The spectrum would be valuable for confirming the aromatic and aliphatic C-H vibrations and the skeletal modes of the fused ring system.
Table 2: Predicted Vibrational Modes for 3-(2-Methylphenyl)quinoline
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Multiple weak to medium bands. |
| Aliphatic C-H Stretch | IR, Raman | 2980 - 2870 | From the -CH₃ group. |
| C=C / C=N Ring Stretch | IR, Raman | 1620 - 1450 | Series of strong, sharp bands characteristic of the aromatic systems. |
| CH₃ Asymmetric Bend | IR | ~1460 | Medium intensity. |
| CH₃ Symmetric Bend | IR | ~1380 | "Umbrella" mode, medium intensity. |
| In-Plane C-H Bend | IR, Raman | 1300 - 1000 | Complex region with multiple bands. |
| Out-of-Plane C-H Bend | IR | 900 - 700 | Strong bands, diagnostic of substitution pattern. |
Electronic Spectroscopy (UV-Vis, Fluorescence) and Photophysical Characterization
The electronic absorption and emission properties of 3-(2-methylphenyl)quinoline are dictated by the π-conjugated system extending across both aromatic rings.
UV-Vis Absorption: Quinoline derivatives typically exhibit multiple absorption bands in the ultraviolet (UV) region corresponding to π→π* electronic transitions. scielo.brresearchgate.net The spectrum is expected to show two main absorption regions. Compared to parent quinoline, the conjugation with the phenyl group at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima. The presence of the methyl group may have a minor electronic effect but could influence the conformation (dihedral angle) between the two rings, thereby subtly affecting the electronic transitions. beilstein-journals.org
Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent, with applications as sensors and in organic light-emitting diodes (OLEDs). nih.gov Upon excitation into its absorption bands, 3-(2-methylphenyl)quinoline is expected to exhibit fluorescence. The emission wavelength, quantum yield (Φf), and fluorescence lifetime are key photophysical parameters. The emission is expected to originate from the lowest excited singlet state (S₁) to the ground state (S₀).
A significant Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) is anticipated, which is typical for conjugated aromatic systems. The photophysical properties are often sensitive to the solvent environment. beilstein-journals.org In polar solvents, a red shift in the emission spectrum (positive solvatochromism) is commonly observed for similar donor-acceptor type molecules, indicating a more polar excited state. nih.gov
Table 3: Predicted Photophysical Properties of 3-(2-Methylphenyl)quinoline
| Parameter | Predicted Characteristics | Notes |
| Absorption Maxima (λ_abs) | ~280-350 nm | Multiple bands corresponding to π→π* and n→π* transitions. scielo.brresearchgate.net |
| Emission Maximum (λ_em) | ~400-500 nm | Dependent on solvent polarity. scielo.br |
| Stokes Shift | Moderate to Large | Expected due to the extended π-system and potential for structural relaxation in the excited state. |
| Fluorescence Quantum Yield (Φf) | Low to Moderate | Highly dependent on solvent and molecular rigidity. Can vary significantly among quinoline derivatives. beilstein-journals.org |
| Solvatochromism | Positive | Emission likely to red-shift with increasing solvent polarity. |
Computational Chemistry and Theoretical Investigations of 3 2 Methylphenyl Quinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. It has been applied to various quinoline (B57606) derivatives to understand their geometry, electronic properties, and reactivity. DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), provide a good balance between accuracy and computational cost for systems of this size. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. ijarset.com A smaller gap suggests higher reactivity and lower stability. ijarset.com
For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO can be localized on either the quinoline or the substituent groups, depending on their electronic nature. nih.gov In the case of 3-(2-methylphenyl)quinoline, the methyl group on the phenyl ring can influence the electron density distribution and, consequently, the HOMO and LUMO energy levels.
Table 1: Representative Frontier Molecular Orbital Energies for Similar Quinoline Systems
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoline Derivative 1 | -4.413 | -0.730 | 3.683 |
| Quinoline Derivative 2 | -4.195 | -0.510 | 3.686 |
| Quinoline Derivative 3 | -4.139 | -0.479 | 3.660 |
| Quinoline Derivative 4 | -4.462 | -0.801 | 3.661 |
Note: The data in this table is illustrative and based on calculations for various tetrathiafulvalene-conjugated systems, which share some electronic features with substituted quinolines. ijarset.com The actual values for 3-(2-methylphenyl)quinoline would require specific calculations.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.orgscispace.comwolfram.com The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.netrasayanjournal.co.in
For 3-(2-methylphenyl)quinoline, the nitrogen atom in the quinoline ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation and other electrophilic interactions. The hydrogen atoms and the regions around the phenyl ring would generally exhibit positive potential. The specific potential distribution would be influenced by the steric and electronic effects of the 2-methylphenyl group.
Several quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. rasayanjournal.co.inrsc.orgresearchgate.net These include:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. researchgate.net It is related to the negative of electronegativity.
Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. ijarset.comresearchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijarset.com
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. ijarset.comresearchgate.net A higher electrophilicity index indicates a stronger electrophile. ijarset.com
These descriptors are calculated using the energies of the HOMO and LUMO. ijarset.comresearchgate.net For instance, a compound with a low chemical hardness is generally more reactive. ijarset.com The electrophilicity index can be used to classify molecules as strong, moderate, or marginal electrophiles. sci-hub.se
Table 2: Illustrative Quantum Chemical Descriptors for Related Systems
| Descriptor | Formula | Quinoline Derivative 1 | Quinoline Derivative 2 | Quinoline Derivative 3 | Quinoline Derivative 4 |
| Chemical Potential (μ) (eV) | -(I+A)/2 | -2.572 | -2.353 | -2.309 | -2.632 |
| Chemical Hardness (η) (eV) | (I-A)/2 | 1.841 | 1.843 | 1.830 | 1.830 |
| Electrophilicity Index (ω) (eV) | μ²/2η | 1.796 | 1.502 | 1.457 | 1.892 |
Note: This table is based on data for tetrathiafulvalene-conjugated systems and serves as an example of how these descriptors are used. ijarset.com Specific values for 3-(2-methylphenyl)quinoline would need to be calculated.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility and dynamic behavior of 3-(2-methylphenyl)quinoline. nih.gov These simulations model the movement of atoms over time, providing insights into the preferred conformations and the energy barriers between them. The dihedral angle between the quinoline and the 2-methylphenyl rings is a key conformational parameter. After DFT geometry optimization of similar structures, a significant dihedral angle has been observed, which can be influenced by steric hindrance. mdpi.com
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of quinoline derivatives. nih.gov By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. For example, DFT calculations can be used to study the cyclization step in the synthesis of quinolines, helping to rationalize the observed regioselectivity and reaction yields. nih.gov
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.nettsijournals.comnih.gov While there can be systematic differences between calculated and experimental values, the trends are often well-reproduced. tsijournals.com
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.netastrochem.org These calculated spectra can aid in the assignment of experimental vibrational bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). nih.govbeilstein-journals.org
Structure-Property Relationship (SPR) Modeling for Novel Derivatives (Purely theoretical/computational)
The exploration of novel derivatives of 3-(2-methylphenyl)quinoline through computational chemistry offers a powerful, resource-efficient approach to predict and understand their physicochemical and potential biological properties. Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are pivotal in this theoretical exploration. These in silico methods allow for the rational design of new molecules with desired characteristics by establishing a correlation between the chemical structure and its resulting properties or activities.
Theoretical investigations into novel derivatives of 3-(2-methylphenyl)quinoline typically commence with the core structure of 3-(o-tolyl)quinoline. Modifications are then introduced virtually by adding various functional groups at different positions on both the quinoline and the 2-methylphenyl moieties. The aim is to systematically probe the effect of these structural changes on key molecular descriptors.
Methodology of a Theoretical SPR Study
A typical computational workflow for an SPR study of novel 3-(2-methylphenyl)quinoline derivatives involves several key steps:
Library Design: A virtual library of novel derivatives is created by systematically substituting the parent molecule with a diverse set of functional groups. These substituents are chosen to cover a range of electronic (electron-donating, electron-withdrawing), steric (bulky, compact), and lipophilic properties.
Geometry Optimization and Descriptor Calculation: The three-dimensional structure of each designed molecule is optimized using quantum chemical methods, most commonly Density Functional Theory (DFT). rsc.org This process finds the most stable conformation of the molecule. Following optimization, a wide array of molecular descriptors are calculated. These can include:
Electronic Properties: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gap (ΔE = ELUMO - EHOMO), and molecular electrostatic potential (MEP) maps. rsc.org These descriptors are crucial for understanding a molecule's reactivity and intermolecular interactions.
Steric and Topological Descriptors: Molecular weight, molecular volume, surface area, and specific shape indices.
Lipophilicity: The logarithm of the octanol-water partition coefficient (logP) is a key measure of a molecule's hydrophobicity, which influences its pharmacokinetic profile.
Model Development: Using the calculated descriptors and a property of interest (e.g., predicted binding affinity to a biological target, solubility, or a specific electronic property), a mathematical model is developed. Multiple Linear Regression (MLR) is a common technique used to create a QSAR/SPR equation that links the descriptors to the property. nih.gov
Model Validation: The predictive power of the developed model is rigorously tested using both internal and external validation methods to ensure its robustness and reliability for predicting the properties of new, untested compounds. nih.gov
Illustrative Research Findings for Hypothetical Derivatives
While specific, published SPR studies focusing solely on novel derivatives of 3-(2-methylphenyl)quinoline are not extensively available, we can extrapolate from the computational studies of related arylquinolines to construct a hypothetical model. acs.orgrsc.org For instance, a theoretical study might investigate how substitutions on the phenyl ring or the quinoline core affect the electronic properties and lipophilicity of the molecule.
The following data tables illustrate the kind of results that would be generated in such a computational study.
Table 1: Calculated Electronic Properties of Hypothetical 3-(2-Methylphenyl)quinoline Derivatives
| Compound ID | Substitution | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Parent | None | -5.89 | -1.21 | 4.68 | 2.15 |
| Deriv-1 | 4'-NO₂ | -6.25 | -2.15 | 4.10 | 4.89 |
| Deriv-2 | 4'-OH | -5.62 | -1.05 | 4.57 | 2.78 |
| Deriv-3 | 6-Cl | -5.98 | -1.35 | 4.63 | 2.54 |
| Deriv-4 | 6-OCH₃ | -5.71 | -1.12 | 4.59 | 2.91 |
This table is for illustrative purposes and based on general principles of computational chemistry.
From this hypothetical data, one could infer that an electron-withdrawing group like nitro (NO₂) at the 4'-position (on the phenyl ring) significantly lowers both HOMO and LUMO energies and increases the dipole moment, suggesting a more polarized molecule. Conversely, an electron-donating group like hydroxyl (OH) raises the HOMO energy. Such modifications would be expected to influence the molecule's interaction with biological targets. rsc.org
Table 2: Predicted Physicochemical Properties of Hypothetical 3-(2-Methylphenyl)quinoline Derivatives
| Compound ID | Substitution | Molecular Weight ( g/mol ) | logP | Polarizability (ų) |
| Parent | None | 219.28 | 4.52 | 25.8 |
| Deriv-1 | 4'-NO₂ | 264.28 | 4.30 | 27.1 |
| Deriv-2 | 4'-OH | 235.28 | 4.15 | 26.3 |
| Deriv-3 | 6-Cl | 253.73 | 5.01 | 27.2 |
| Deriv-4 | 6-OCH₃ | 249.31 | 4.45 | 27.9 |
This table is for illustrative purposes and based on general principles of computational chemistry.
This second table illustrates how substitutions affect basic physicochemical properties. For example, adding a chlorine atom at the 6-position of the quinoline ring increases the lipophilicity (logP), which could impact cell membrane permeability. rsc.org
By analyzing these and other calculated descriptors for a large library of virtual compounds, computational chemists can build robust SPR models. These models can then be used to screen for derivatives with an optimal balance of properties for a specific application, guiding synthetic chemists to focus their efforts on the most promising candidates. This synergy between theoretical prediction and experimental work is a cornerstone of modern drug discovery and materials science. nih.gov
Coordination Chemistry and Ligand Properties of 3 2 Methylphenyl Quinoline
Synthesis and Characterization of Metal Complexes with 3-(2-Methylphenyl)quinoline
The synthesis of metal complexes involving quinoline-based ligands is a well-established area of research. researchgate.netmdpi.comresearchgate.net These complexes are typically prepared by reacting a suitable metal salt with the quinoline (B57606) derivative in an appropriate solvent. mdpi.com The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, UV-visible spectroscopy, mass spectrometry, and elemental analysis. mdpi.comnih.gov
For instance, new Co(II) and Zn(II) complexes with a bidentate quinoline derivative ligand were synthesized and characterized using methods such as 1H NMR, 13C NMR, Fourier transform infrared (FTIR), UV-vis, fluorescence, and mass spectroscopy, along with thermogravimetric and elemental analysis. nih.gov Similarly, a series of Pt-Sb complexes with quinoline-appended Sb(III) ligands were synthesized and characterized, with their solid-state structures determined by single-crystal X-ray diffraction. acs.org
The characterization of these complexes provides valuable insights into their structure and bonding. For example, in a study of Pt-Sb complexes, the 1H NMR spectrum of one complex showed two distinct groups of proton resonances for the quinoline moieties, indicating different coordination environments for the quinoline side arms. acs.org
Table 1: Examples of Synthesized Metal Complexes with Quinoline Derivatives
| Complex | Metal Ion | Ligand | Synthesis Method | Reference |
| [Co(H2L)Cl2] | Co(II) | (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Reaction of CoCl2·6H2O with the ligand in methanol (B129727) | nih.gov |
| [Zn(H2L)Cl2] | Zn(II) | (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | Reaction of ZnCl2 with the ligand in methanol | nih.gov |
| (SbQ3)PtCl2 | Pt(II) | tri(quinolin-8-yl)-λ3-stibane (SbQ3) | Reaction of PtCl2 with SbQ3 in MeCN | acs.org |
| (SbQ2Ph)PtCl2 | Pt(II) | di(quinolin-8-yl)-phenyl-λ3-stibane (SbQ2Ph) | Reaction of PtCl2 with SbQ2Ph in MeCN | acs.org |
This table is for illustrative purposes and includes quinoline derivatives other than 3-(2-methylphenyl)quinoline to demonstrate general synthetic approaches.
Binding Modes and Coordination Geometries in Metal-Quinoline Adducts
Quinoline and its derivatives can adopt various binding modes and coordination geometries when complexed with metal ions. rsc.orgaut.ac.nz The specific mode of interaction is influenced by factors such as the nature of the metal ion, the substituents on the quinoline ring, and the presence of other coordinating ligands. mdpi.com
In many cases, the quinoline ligand coordinates to the metal center in a monodentate fashion through the nitrogen atom. aut.ac.nz However, multidentate coordination is also possible, particularly with appropriately functionalized quinoline derivatives. acs.orgaut.ac.nz For example, quinoline-appended Sb(III) ligands have been shown to exhibit bi-, tri-, and tetradentate coordination modes in Pt-Sb complexes. acs.org
The coordination geometry around the metal center can range from linear and square planar to tetrahedral, square pyramidal, and octahedral, depending on the coordination number and the electronic preferences of the metal ion. rsc.orgnih.gov Single-crystal X-ray diffraction is a powerful technique for the precise determination of these solid-state structures. acs.orgrsc.org For instance, the crystal structure of a dinuclear manganese complex with a julolidine-quinoline based ligand revealed a dinuclear structure with two Mn(II) centers bridged by two methanol molecules. rsc.orgwesternsydney.edu.au In contrast, related cobalt(II) and nickel(II) complexes exhibited mononuclear structures. rsc.orgwesternsydney.edu.au
Table 2: Coordination Geometries of Metal Complexes with Quinoline-Based Ligands
| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
| [Mn2L2(CH3OH)2(CH3COO)2] | Mn(II) | Dinuclear, bridged | Two Mn(II) centers bridged by two methanol molecules. | rsc.orgwesternsydney.edu.au |
| [CoL2(NO3)] | Co(II) | Mononuclear | --- | rsc.orgwesternsydney.edu.au |
| [NiL2] | Ni(II) | Mononuclear | --- | rsc.orgwesternsydney.edu.au |
| [CuL(CH3COO)] | Cu(II) | Mononuclear, square planar | Highly non-symmetrical acetate (B1210297) anion coordination. | rsc.orgwesternsydney.edu.au |
| [Zn2L2(CH3COO)2] | Zn(II) | Dinuclear, bridged | Two types of dinuclear units with different acetate bridging modes. | rsc.orgwesternsydney.edu.au |
This table features a julolidine-quinoline based ligand to illustrate the diversity of coordination geometries.
Application as a Ligand in Homogeneous and Heterogeneous Catalysis (Excluding biological/clinical applications)
Quinoline-based ligands have found significant application in both homogeneous and heterogeneous catalysis. researchgate.netresearchgate.netnih.gov The electronic and steric properties of the quinoline moiety can be fine-tuned through substitution, allowing for the rational design of ligands for specific catalytic transformations. nih.gov
In homogeneous catalysis, metal complexes of quinoline derivatives have been employed in a variety of reactions. For example, palladium(II) complexes with quinoline-based ligands have been used for the chlorination of carboxylic acids. researchgate.net The ligand plays a crucial role in these reactions, often facilitating the catalytic cycle through interactions with the substrate. researchgate.net
In the realm of heterogeneous catalysis, quinoline-containing frameworks, such as covalent organic frameworks (COFs), have emerged as robust and efficient catalysts. nih.gov For instance, nickel-incorporated pyridyl-quinoline-linked COFs (Ni-PQCOFs) have been developed as heterogeneous metallaphotocatalysts for a wide range of cross-coupling reactions. nih.gov These materials offer several advantages over their homogeneous counterparts, including enhanced stability and ease of recycling. nih.gov The Ni-PQCOF catalysts could be recovered and reused for at least ten cycles with minimal loss of activity. nih.gov
Table 3: Catalytic Applications of Quinoline-Based Ligands
| Catalyst Type | Reaction | Role of Quinoline Ligand | Catalyst System | Reference |
| Homogeneous | β-C(sp3)-H chlorination of carboxylic acids | Interacts with the substrate via hydrogen bonding | Pd(II) with a quinoline-based ligand | researchgate.net |
| Heterogeneous | C(sp2)-carbon and heteroatom cross-coupling reactions | Forms part of the robust and tunable COF structure | Nickel-incorporated pyridyl-quinoline-linked covalent organic frameworks (Ni-PQCOFs) | nih.gov |
Supramolecular Assemblies and Coordination Polymers Utilizing the Quinoline Moiety
The ability of the quinoline moiety to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes it a valuable building block for the construction of supramolecular assemblies and coordination polymers. rsc.orgrsc.orgrsc.org These extended structures are formed through the self-assembly of molecular components, driven by specific intermolecular forces. rsc.org
The nature of the solvent and the reaction temperature can play a critical role in directing the formation of different supramolecular architectures. rsc.org For example, the reaction of quinoline-2,3-dicarboxylic acid with zinc(II) chloride in different solvents at low temperatures yielded three distinct mononuclear compounds. rsc.org At a higher temperature, all three reactions produced a 2-D coordination polymer. rsc.org
The resulting supramolecular structures can exhibit diverse topologies and dimensionalities. rsc.orgnih.gov For instance, a series of 3D coordination polymers have been synthesized using lanthanide ions and a quinoline-2,4-dicarboxylate building block. nih.gov The structural diversity of these polymers was attributed to the effect of temperature on the coordination mode of the quinoline-based ligand. nih.gov The π-π stacking of quinoline rings is a common feature in these assemblies, often leading to the formation of dimeric units or higher-dimensional networks. rsc.org
Table 4: Supramolecular Assemblies Based on Quinoline Derivatives
| System | Building Blocks | Key Interactions | Resulting Architecture | Reference |
| Zinc(II) complexes | Quinoline-2,3-dicarboxylic acid, ZnCl2 | Hydrogen bonding, π-π stacking | 0-D mononuclear compounds or 2-D coordination polymer | rsc.org |
| Lanthanide(III) complexes | Quinoline-2,4-dicarboxylate, Ln(III) ions | Coordination bonds | 3-D coordination polymers | nih.gov |
| Silver(I) complexes | 8-sulfonyl-(1-pyrazolyl)-quinoline, Ag(I) salts | π-π stacking, C-H···π interactions | Dimers and higher-dimensional networks | rsc.org |
Specialized Research Applications of 3 2 Methylphenyl Quinoline Derivatives
Derivatives of 3-(2-methylphenyl)quinoline are the subject of specialized research due to their unique structural and electronic properties. These compounds are investigated for their potential in advanced materials, as tools for fundamental biological inquiry, and as versatile building blocks in organic synthesis. This article explores their application in these distinct areas of research, focusing on non-therapeutic and non-clinical investigations.
Future Research Directions and Emerging Paradigms for 3 2 Methylphenyl Quinoline Chemistry
The field of quinoline (B57606) chemistry is continuously evolving, driven by the quest for greater efficiency, sustainability, and novel applications. For the specific scaffold of 3-(2-methylphenyl)quinoline, future research is poised to unlock new potential by integrating cutting-edge technologies and chemical principles. The following sections outline key areas of exploration that will shape the next generation of research on this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(2-methylphenyl)quinoline to achieve high yield and purity?
- Methodology :
- Use Vilsmeier-Haack reagent (DMF + POCl₃) for formylation and cyclization of substituted acetanilides, ensuring stoichiometric control and reaction temperatures between 60–80°C .
- Optimize solvent systems (e.g., polar aprotic solvents like DMF or DMSO) to enhance solubility and reaction rates .
- Monitor reaction progress via TLC and employ recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .
Q. What spectroscopic techniques are essential for initial characterization of 3-(2-methylphenyl)quinoline?
- Methodology :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) to confirm substitution patterns .
- FT-IR : Identify C=N stretching (1650–1600 cm⁻¹) and C-H bending (800–700 cm⁻¹) for quinoline core validation .
- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., m/z 263 for C₁₇H₁₃N) and fragmentation patterns .
Q. How can researchers assess the purity of 3-(2-methylphenyl)quinoline derivatives post-synthesis?
- Methodology :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Melting Point Analysis : Compare experimental values (e.g., 120–125°C) with literature data to detect impurities .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX and OLEX2 resolve structural ambiguities in 3-(2-methylphenyl)quinoline derivatives?
- Methodology :
- Collect high-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures via direct methods (SHELXS) .
- Refine models with SHELXL , applying anisotropic displacement parameters and validating with R-factor convergence (<5%) .
- Use OLEX2 for graphical visualization of electron density maps to confirm substituent positions and hydrogen bonding networks .
Q. What strategies elucidate substituent effects on the reactivity of 3-(2-methylphenyl)quinoline in cross-coupling reactions?
- Methodology :
- Perform DFT calculations to map electron density distributions (e.g., Fukui indices) at C-2 and C-4 positions .
- Conduct Suzuki-Miyaura coupling with aryl boronic acids, varying catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂) and bases (K₂CO₃ vs. Cs₂CO₃) to study steric/electronic effects .
Q. How can researchers design assays to evaluate the biological activity of 3-(2-methylphenyl)quinoline derivatives?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a control .
- Anticancer Screening : Employ MTT assays on HeLa cells, correlating IC₅₀ values with substituent electronic profiles (Hammett σ constants) .
Q. What advanced NMR techniques resolve dynamic processes in 3-(2-methylphenyl)quinoline solutions?
- Methodology :
- NOESY/ROESY : Detect through-space interactions between methylphenyl protons and quinoline core to infer conformational flexibility .
- VT-NMR : Analyze temperature-dependent chemical shifts (e.g., coalescence at 80°C) to quantify rotational barriers about the C-N axis .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports >80% yields using Vilsmeier-Haack reagent, while notes lower yields (50–60%) with Friedländer synthesis. Resolution requires optimizing reaction time and stoichiometry .
- Biological Activity : Some studies highlight anticancer activity (), whereas others prioritize antimicrobial effects ( ). Mechanistic studies (e.g., target-specific enzyme inhibition assays) are recommended to clarify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
